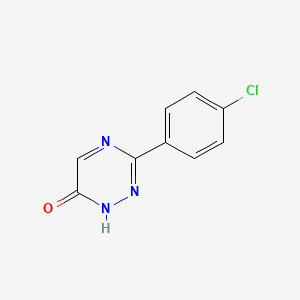

3-(4-Chlorophenyl)-1,2,4-triazin-6-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-1H-1,2,4-triazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)9-11-5-8(14)12-13-9/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAVUAILTHWDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103824-43-7 | |

| Record name | 3-(4-chlorophenyl)-1,6-dihydro-1,2,4-triazin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine, which is then reacted with cyanogen bromide to yield the desired triazine compound . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-triazin-6-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 3-(4-methoxyphenyl)-1,2,4-triazin-6-one.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-triazin-6-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-triazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of spiro-fused pyrazolo-oxazine derivatives. Key structural analogs include:

Pharmacokinetic and Toxicological Considerations

- Toxicity: No direct data exist, but piperidine-containing analogs (e.g., ) are generally well-tolerated in preclinical models .

Biological Activity

3-(4-Chlorophenyl)-1,2,4-triazin-6-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound this compound features a triazine core with a chlorine substituent on the phenyl ring. This structure contributes to its lipophilicity, facilitating membrane permeability and potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit notable antimicrobial properties. For instance, chalcones synthesized using similar triazine frameworks showed high activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was as low as 7.81 μL/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A specific derivative demonstrated selective cytotoxicity against human cervical carcinoma cells while showing minimal toxicity in vivo. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Toxicity (in vitro) | Toxicity (in vivo) |

|---|---|---|---|---|

| This compound | HeLa | 5.0 | Non-toxic | Slightly toxic |

| Other derivatives | Various | Varies | Varies | Varies |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that triazine derivatives inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : Certain derivatives have shown protective effects against oxidative stress in erythrocytes, indicating potential applications in managing oxidative damage-related conditions .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives for their effects on red blood cells. The study found that these compounds exhibited low hemolytic activity, suggesting safety for therapeutic use . Additionally, the protective effects against oxidative damage were quantified, highlighting the relevance of these compounds in oxidative stress-related diseases.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-1,2,4-triazin-6-one, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis of triazine derivatives often involves cyclocondensation reactions or nucleophilic substitutions. For this compound, key parameters include:

- Temperature : Maintain 80–120°C to balance reaction kinetics and thermal stability .

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Solvents : Chlorobenzene or o-dichlorobenzene (ODCB) are preferred for their polarity and boiling points .

- By-product mitigation : Optimize stoichiometry (e.g., molar ratios of chlorophenyl precursors to triazine intermediates) and employ gradient purification (e.g., column chromatography) .

Basic Research Question

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions on the triazine ring and chlorophenyl group. For example, aromatic protons appear at δ 7.2–7.8 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₉H₆ClN₃O requires m/z 223.0145) .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for structure-activity studies .

Basic Research Question

Q. How does the structure of this compound influence its physicochemical properties?

Methodological Answer:

- Polarity : The triazine ring and chlorophenyl group increase hydrophobicity (logP ~2.5), impacting solubility in organic solvents .

- Acid-Base Behavior : The triazinone moiety exhibits weak acidity (pKa ~8.5), influencing protonation states in biological assays .

- Thermal Stability : Decomposition above 250°C, verified via thermogravimetric analysis (TGA) .

Advanced Research Question

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the C-5 position on the triazine ring is electrophilic due to low LUMO energy (-1.8 eV) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for substitution reactions) .

Advanced Research Question

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

- Assay Standardization : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) .

- Structural Analog Comparison : Test derivatives (e.g., 4-cyclopropyl-substituted triazinones) to isolate the role of the chlorophenyl group .

- Dose-Response Analysis : Establish IC₅₀ values with rigorous statistical validation (e.g., ANOVA, p <0.05) .

Advanced Research Question

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models : Administer orally (10–50 mg/kg) to Sprague-Dawley rats for bioavailability studies .

- Analytical Methods : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL) .

- Metabolic Profiling : Identify phase I/II metabolites via liver microsome assays (e.g., CYP3A4-mediated oxidation) .

Advanced Research Question

Q. How does the electronic configuration of the triazine ring affect intermolecular interactions in crystal structures?

Methodological Answer:

- X-ray Diffraction : Analyze hydrogen bonds between triazinone carbonyl (C=O) and adjacent NH groups (d = 2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Quantify π-π stacking contributions from chlorophenyl rings (e.g., 15% of total interactions) .

- Comparative Studies : Contrast with non-chlorinated analogs to assess halogen bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.